molecular formula C15H14FNO3 B3977976 N-[2-(2-fluorophenoxy)ethyl]-2-hydroxybenzamide

N-[2-(2-fluorophenoxy)ethyl]-2-hydroxybenzamide

Cat. No. B3977976
M. Wt: 275.27 g/mol
InChI Key: AJTZXFNWRYMRRL-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenoxy)ethyl]-2-hydroxybenzamide, also known as BAY 11-7082, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2001 by Bayer AG, a German pharmaceutical company, and has since been the subject of numerous scientific studies.

Mechanism of Action

N-[2-(2-fluorophenoxy)ethyl]-2-hydroxybenzamide 11-7082 exerts its effects by inhibiting the activity of the NF-kappaB signaling pathway, which is involved in inflammation and immune responses. It does this by binding to a specific protein called IkappaB kinase (IKK), which is responsible for activating NF-kappaB. By inhibiting IKK, N-[2-(2-fluorophenoxy)ethyl]-2-hydroxybenzamide 11-7082 prevents the activation of NF-kappaB and reduces inflammation and immune responses.
Biochemical and Physiological Effects
N-[2-(2-fluorophenoxy)ethyl]-2-hydroxybenzamide 11-7082 has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation in animal models of arthritis and colitis, and inhibit the replication of viral pathogens such as HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(2-fluorophenoxy)ethyl]-2-hydroxybenzamide 11-7082 for lab experiments is its specificity for the NF-kappaB signaling pathway. This allows researchers to study the effects of NF-kappaB inhibition on various diseases without affecting other signaling pathways. However, N-[2-(2-fluorophenoxy)ethyl]-2-hydroxybenzamide 11-7082 has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on N-[2-(2-fluorophenoxy)ethyl]-2-hydroxybenzamide 11-7082. These include:
1. Development of new analogs with improved solubility and toxicity profiles.
2. Investigation of the effects of N-[2-(2-fluorophenoxy)ethyl]-2-hydroxybenzamide 11-7082 on other signaling pathways and disease processes.
3. Evaluation of the efficacy of N-[2-(2-fluorophenoxy)ethyl]-2-hydroxybenzamide 11-7082 in clinical trials for various diseases.
4. Study of the mechanisms of resistance to N-[2-(2-fluorophenoxy)ethyl]-2-hydroxybenzamide 11-7082 in cancer cells and development of strategies to overcome resistance.
5. Investigation of the potential use of N-[2-(2-fluorophenoxy)ethyl]-2-hydroxybenzamide 11-7082 in combination with other drugs for enhanced therapeutic effects.
In conclusion, N-[2-(2-fluorophenoxy)ethyl]-2-hydroxybenzamide 11-7082 is a promising compound that has been extensively studied for its potential therapeutic applications. Its specificity for the NF-kappaB signaling pathway makes it a valuable tool for studying the effects of NF-kappaB inhibition on various diseases. Further research is needed to fully understand the potential of N-[2-(2-fluorophenoxy)ethyl]-2-hydroxybenzamide 11-7082 for drug development and to identify new directions for research.

Scientific Research Applications

N-[2-(2-fluorophenoxy)ethyl]-2-hydroxybenzamide 11-7082 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. It has been shown to inhibit the activity of several enzymes and signaling pathways involved in these diseases, making it a promising candidate for drug development.

properties

IUPAC Name

N-[2-(2-fluorophenoxy)ethyl]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3/c16-12-6-2-4-8-14(12)20-10-9-17-15(19)11-5-1-3-7-13(11)18/h1-8,18H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTZXFNWRYMRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCOC2=CC=CC=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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